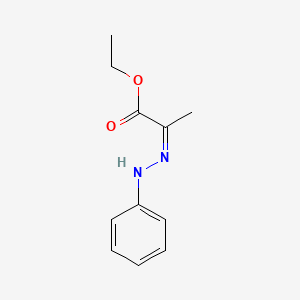

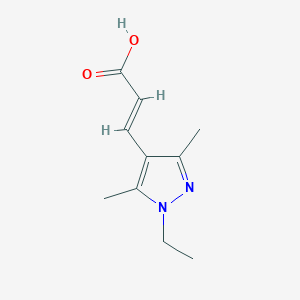

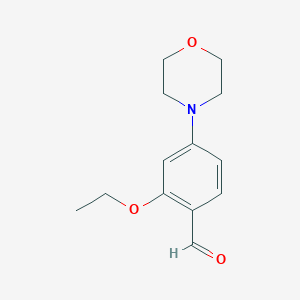

2-Ethoxy-4-morpholin-4-yl-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Ethoxy-4-morpholin-4-yl-benzaldehyde" is not directly mentioned in the provided papers, but it is structurally related to the compounds studied within these papers. The papers discuss various morpholine derivatives and their synthesis, molecular structure, and potential applications, particularly in medicinal chemistry and materials science. Morpholine is a versatile heterocyclic moiety that is often incorporated into compounds for its beneficial properties, such as increased solubility and bioactivity.

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several papers. For instance, the synthesis of a mannich base derivative involving morpholine is described under microwave irradiation conditions, which is a method known for its efficiency and rapid reaction times . Another paper

Aplicaciones Científicas De Investigación

Silver(I) Complexes and Cytotoxicity Studies

A study by Silva et al. (2020) explored the synthesis and characterization of novel silver(I) complexes that include derivatives of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone, among which includes a compound similar in structure to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. These complexes demonstrated appreciable cytotoxic activity against human tumor cells, showcasing their potential in cancer research and treatment. The study also delved into the cellular uptake, apoptosis induction, and the interaction of these complexes with DNA, revealing their mechanism of action at the cellular level (Silva et al., 2020).

Photodynamic Therapy Agents

Kucińska et al. (2015) synthesized and characterized phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, highlighting their potential as agents for photodynamic therapy. This research underscores the significance of these derivatives in the treatment of cancer, specifically through their photosensitizing properties, which were investigated using cancer cell lines. The study found that these compounds exhibit varying degrees of singlet oxygen production and cytotoxic activity, depending on the solvent used and the specific structure of the phthalocyanine derivative (Kucińska et al., 2015).

Fluorescent Properties and Biological Evaluation

Eçik et al. (2019) described the synthesis and characterization of meso-piperidine linked Bodipy, starting from a compound structurally related to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. This research explored the fluorescent properties of these Bodipy derivatives and their potential application in live cell imaging and cytotoxicity studies. The study emphasizes the utility of these compounds in biological imaging and cancer research, providing insights into their photophysical properties and biological effects (Eçik et al., 2019).

Liposome-Incorporated Phthalocyanines for Cancer Treatment

Skupin-Mrugalska et al. (2018) investigated the physicochemical properties and photodynamic activity of liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines against oral cancer cells. This study highlights the role of liposomes as drug delivery vehicles for hydrophobic phthalocyanines, demonstrating the enhanced biological effects of these compounds when encapsulated. The research provides valuable insights into the application of these derivatives in the treatment of cancer, particularly in improving the solubility and efficacy of photodynamic therapy agents (Skupin-Mrugalska et al., 2018).

Safety And Hazards

Propiedades

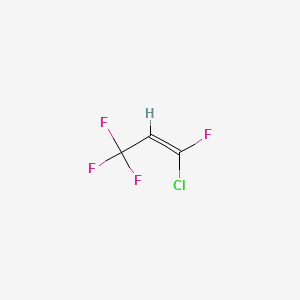

IUPAC Name |

2-ethoxy-4-morpholin-4-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13-9-12(4-3-11(13)10-15)14-5-7-16-8-6-14/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQOWOPCNUBPKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCOCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-morpholin-4-yl-benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

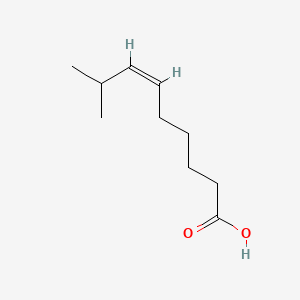

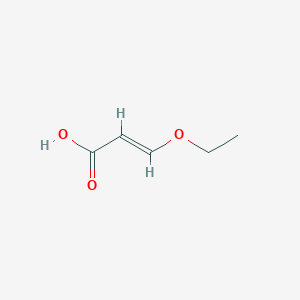

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)